molecular formula C22H16N4O3 B3127788 N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide CAS No. 338748-84-8

N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide

Cat. No. B3127788
CAS RN: 338748-84-8
M. Wt: 384.4 g/mol
InChI Key: COZBWXMLMYXUOO-OEAKJJBVSA-N
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Description

N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide, also known as NPIC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Nonlinear Optical Properties

Research by Naseema et al. (2010) explored the nonlinear optical properties of certain hydrazones, including a compound similar to N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide. The study found that these compounds exhibit two-photon absorption and possess significant nonlinear refractive index and absorption coefficients, suggesting their potential use in optical devices like optical limiters and switches (Naseema et al., 2010).

Antimicrobial Activity

Basavarajaiah and Mruthyunjayaswamy (2009) synthesized new Schiff bases, including derivatives similar to the compound , which demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2009).

Antioxidant and Antimicrobial Properties

Saundane et al. (2015) synthesized Schiff bases containing an indole moiety, similar to the compound , and evaluated their antioxidant and antimicrobial activities. This indicates potential applications in developing compounds with protective effects against oxidative stress and microbial infections (Saundane et al., 2015).

Corrosion Inhibition

Verma et al. (2016) investigated the efficacy of Bis (indolyl) methanes, including derivatives similar to the compound , as corrosion inhibitors. This research opens up potential applications in protecting metals from corrosion (Verma et al., 2016).

properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c27-22(25-23-14-15-10-12-17(13-11-15)26(28)29)21-20(16-6-2-1-3-7-16)18-8-4-5-9-19(18)24-21/h1-14,24H,(H,25,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZBWXMLMYXUOO-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide

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